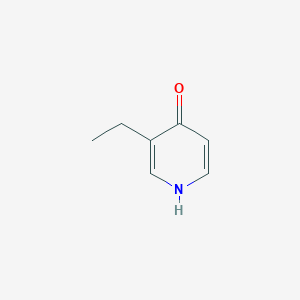

3-Ethylpyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJWNUGFAGOVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethylpyridin-4-ol: Structural Dynamics, Synthesis, and Applications

[1][2]

Executive Summary

3-Ethylpyridin-4-ol (CAS 465519-17-9) is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceutical agents and organometallic ligands.[1][2][3][4][5] Characterized by a dynamic tautomeric equilibrium between its enol (4-hydroxypyridine) and keto (4-pyridone) forms, this molecule offers versatile reactivity patterns exploitable in drug discovery.[1][5][6] This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal and organic chemistry.[5]

Chemical Identity and Structural Analysis[2][5][7][8]

The core reactivity of 3-ethylpyridin-4-ol is dictated by its ability to exist in two distinct tautomeric forms. While the IUPAC name suggests an alcohol, the molecule predominantly exists as 3-ethyl-4(1H)-pyridinone in the solid state and in polar solvents.[1][5]

Identification Data

| Parameter | Detail |

| Chemical Name | 3-Ethylpyridin-4-ol |

| Synonyms | 3-Ethyl-4(1H)-pyridinone; 3-Ethyl-4-hydroxypyridine |

| CAS Number | 465519-17-9 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| SMILES | CCC1=CN=CC=C1O (Enol) / CCC1=CNC=CC1=O (Keto) |

Tautomeric Equilibrium

Understanding the tautomerism is vital for predicting reactivity.[5] The pyridone (keto) form retains aromatic character due to the contribution of a zwitterionic resonance structure where the nitrogen atom donates electron density to the ring.[5][6]

-

Gas Phase: The hydroxy (enol) form is often energetically favored.[5][6]

-

Solution/Solid Phase: The pyridone (keto) form dominates due to intermolecular hydrogen bonding and high solvation energy in polar media.[5][6]

Figure 1: Tautomeric equilibrium shifting between the hydroxy-pyridine and pyridone forms depending on environmental conditions.[1][5][6]

Physicochemical Properties[1][2][5][6][7][10][11][12][13]

The physical behavior of 3-ethylpyridin-4-ol is heavily influenced by its hydrogen-bond donor (NH/OH) and acceptor (C=O/N) capabilities.[1][5][6]

| Property | Value / Characteristic | Contextual Insight |

| Physical State | Solid (Crystalline) | High melting point expected (>100°C) due to intermolecular H-bonding networks typical of pyridones.[1][2][5][6] |

| Solubility | Soluble in DMSO, MeOH, Water | The pyridone form is highly polar.[2][6] Solubility decreases significantly in non-polar solvents like hexanes.[5] |

| pKa (Predicted) | ~3.2 (NH⁺) / ~11.0 (OH) | Amphoteric nature.[2][5][6] Protonation occurs at the oxygen in the pyridone form; deprotonation yields the pyridinolate anion.[5] |

| LogP | ~0.9 - 1.2 | Moderately lipophilic due to the ethyl group, allowing membrane permeability while retaining water solubility.[2][5][6] |

Synthetic Pathways[1][2][6]

Synthesis of 3-ethylpyridin-4-ol generally avoids direct oxidation of 3-ethylpyridine, which typically yields the N-oxide.[1][2][5] Instead, de novo ring construction or transformation of pyrone precursors is preferred.[5]

Route A: Ammonolysis of 4-Pyrones (Preferred)

This is the most scalable industrial route, leveraging the reactivity of 4-pyrones (e.g., derived from carbohydrate degradation or specific synthesis) with ammonia.[1][5][6]

-

Precursor: 3-Ethyl-4-pyrone (synthesized via condensation of ethyl esters).[1][5]

-

Reaction: The pyrone is treated with aqueous ammonia or an ammonium salt.[5]

-

Mechanism: Michael addition of ammonia to the α,β-unsaturated ketone, followed by ring opening and re-closure with nitrogen elimination of water.[5]

Route B: Alkoxyallene Cyclization (High Precision)

For high-purity applications, a three-component reaction involving lithiated alkoxyallenes provides regiospecific access.[1][5]

-

Reagents: Lithiated alkoxyallene + Nitrile + Carboxylic Acid.[5]

-

Outcome: Highly substituted pyridin-4-ol derivatives with precise control over the 3-position substituent.

Figure 2: The conversion of 4-pyrone precursors to 4-pyridones via ammonolysis, the standard synthetic route.[1][2][5][6]

Reactivity & Derivatization[2][6]

The reactivity of 3-ethylpyridin-4-ol is bifurcated by its tautomers.

Electrophilic Substitution

The 3-position is blocked by the ethyl group.[1][5]

-

C-5 Position: The most reactive site for electrophilic attack (e.g., halogenation, nitration) due to the directing effect of the hydroxyl/carbonyl group.[5][6]

-

C-2/C-6 Positions: Less reactive towards electrophiles but susceptible to nucleophilic attack if the nitrogen is activated (e.g., N-oxide formation).[1][5]

N-Alkylation vs. O-Alkylation

Controlling the site of alkylation is critical for derivative synthesis.[1][5]

-

N-Alkylation (Kinetic/Thermodynamic Control): Favored under basic conditions (e.g., K₂CO₃, DMF) with alkyl halides.[1][5][6] This yields N-substituted-4-pyridones , which are common scaffolds in analgesics and iron chelators.[1][5]

-

O-Alkylation: Favored when using silver salts (Ag₂CO₃) or hard electrophiles, trapping the molecule in its alkoxypyridine form.[1][5][6]

Experimental Protocol: Purification & Handling

Context: Pyridinones often trap solvent molecules in their crystal lattice.[5] Rigorous drying is required for analytical standards.[5]

Procedure:

-

Dissolution: Dissolve crude 3-ethylpyridin-4-ol in a minimum amount of hot methanol.

-

Filtration: Filter while hot to remove insoluble inorganic salts (if synthesized via ammonium chloride route).[5][6]

-

Crystallization: Add ethyl acetate dropwise until turbidity is observed. Cool slowly to 4°C.

-

Drying: Collect crystals via vacuum filtration.[5] Dry at 60°C under high vacuum (0.1 mbar) for 24 hours to remove bound lattice solvents.

-

Validation: Confirm structure via ¹H-NMR in DMSO-d₆. Look for the characteristic broad singlet of the NH/OH proton (>11 ppm) and the triplet-quartet pattern of the ethyl group.[5][6]

Applications in Drug Discovery[6][14]

Bioisosterism

The 3-ethyl-4-pyridone motif acts as a bioisostere for:

-

Phenols: Mimicking the H-bond donor/acceptor properties without the metabolic liability of rapid glucuronidation.[1][5]

-

Amides: The planar, polar cyclic structure mimics a peptide bond, useful in protease inhibitors.[5]

Metal Chelation

Similar to Deferiprone, the bidentate nature (O=C-C=C-OH) allows for high-affinity chelation of hard metals like Fe(III) and Al(III).[1][5][6] The 3-ethyl group increases lipophilicity compared to methyl analogs, potentially enhancing blood-brain barrier penetration for neurodegenerative applications.[1][5]

References

-

PubChem. (2025).[5][6][7] 3-Ethylpyridin-4-ol Compound Summary. National Library of Medicine.[5] [Link][1][5][6]

-

Reiss, R. et al. (2012).[5][6] Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes. Beilstein Journal of Organic Chemistry. [Link][1][6]

-

Katritzky, A. R. et al. (2010).[5][6] Tautomerism of Heterocycles. Chemical Reviews. (Cited for general pyridone tautomerism mechanisms).[5][6][8][9]

-

Liu, Z. et al. (2022).[5][6] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][1][5][6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]

- 3. 465519-17-9 CAS Manufactory [m.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3-Methylpyridin-4-ol | C6H7NO | CID 2762918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 7. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 9. chemtube3d.com [chemtube3d.com]

The 3-Ethylpyridin-4-ol Scaffold: Synthetic Regiocontrol & Structural Utility

Abstract

3-Ethylpyridin-4-ol (also known as 3-ethyl-4-pyridone) represents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the pyridine ring.[1] While often overshadowed by its 2-ethyl isomer (a precursor to the anti-tuberculosis drug Ethionamide), the 3-ethyl variant serves as a critical model for understanding nucleophilic activation via N-oxides and tautomeric equilibrium in drug design. This guide details the historical evolution of its synthesis—specifically the transition from direct oxidation attempts to the regioselective Ochiai nitration—and provides a rigorous, self-validating protocol for its production.

Part 1: Chemical Identity & Tautomeric Dynamics

The Tautomeric Equilibrium

To work with 3-Ethylpyridin-4-ol is to work with a "chameleon" molecule.[1] It exists in a prototropic tautomeric equilibrium between the hydroxy-pyridine form (enol) and the pyridone form (keto).

-

In non-polar solvents (gas phase/CHCl3): The 4-pyridinol (hydroxy) form is often observed.

-

In polar solvents (H2O/DMSO) and crystal state: The 4-pyridone form predominates due to intermolecular hydrogen bonding and high dipolar character.

Understanding this is vital for extraction protocols; attempting to extract the "pyridone" form into non-polar organics often results in poor yields unless the pH is adjusted to force the neutral species.

DOT Diagram 1: Tautomeric Equilibrium

[2]

Part 2: Historical Genesis & The "Pyridine Problem"

The Challenge of the 4-Position

Historically, synthesizing 4-substituted pyridines was notoriously difficult.

-

Electrophilic Substitution (SEAr): Pyridine is electron-deficient. Nitration or sulfonation occurs at the 3-position (meta), not the 4-position.

-

Nucleophilic Substitution (SNAr): Requires a good leaving group (like a halogen) at the 4-position, which was difficult to install in the first place.

The Ochiai Breakthrough (1940s)

The history of 3-Ethylpyridin-4-ol is inextricably linked to the work of Eiji Ochiai at the University of Tokyo. In the 1940s, Ochiai discovered that converting pyridine to Pyridine N-oxide dramatically altered its electronic properties.

The N-oxide oxygen donates electron density back into the ring (mesomeric effect), activating the 2- and 4-positions toward both electrophilic and nucleophilic attack. This discovery allowed chemists to synthesize 3-ethyl-4-nitropyridine N-oxide, the "gateway" intermediate to 3-Ethylpyridin-4-ol, bypassing the limitations of the parent pyridine.[1]

Part 3: Synthetic Evolution & Technical Methodology

Route Comparison: Why N-Oxides?

| Methodology | Target Position | Outcome | Suitability for 4-ol |

| Direct Oxidation | Random | Ring degradation | Low |

| Boekelheide Rearrangement | C-2 (Alpha) | Yields 2-acetoxy-3-ethylpyridine | No (Wrong isomer) |

| Ochiai Nitration | C-4 (Gamma) | Yields 4-nitro-3-ethylpyridine N-oxide | High (Correct isomer) |

The Validated Protocol: The N-Oxide/Nitration Route

Note: This protocol synthesizes 3-ethyl-4-pyridone via the nitro-N-oxide intermediate.[1] It is designed for reproducibility and safety.

Phase 1: N-Oxidation of 3-Ethylpyridine

Principle: Electrophilic oxidation of the nitrogen lone pair.

-

Reagents: 3-Ethylpyridine (1.0 eq), Hydrogen Peroxide (30%, 2.5 eq), Acetic Acid (Solvent).

-

Procedure: Dissolve 3-ethylpyridine in glacial acetic acid. Add H2O2 dropwise at 60°C (Exothermic control). Heat to 80°C for 12 hours.

-

Workup: Concentrate under vacuum to remove excess acetic acid. Basify with Na2CO3. Extract with Chloroform.

-

Checkpoint: 1H NMR should show a downfield shift of the alpha-protons (C2-H and C6-H) due to the N-oxide anisotropy.

Phase 2: Regioselective Nitration (The Critical Step)

Principle: The N-oxide group directs the incoming nitro group to the 4-position (para), overcoming the steric hindrance of the 3-ethyl group.

-

Reagents: 3-Ethylpyridine N-oxide, Fuming HNO3, Conc. H2SO4.[2]

-

Safety: Explosion Hazard. Perform behind a blast shield.

-

Procedure: Dissolve N-oxide in H2SO4. Cool to 0°C. Add fuming HNO3 dropwise. Heat to 90°C for 4 hours.

-

Mechanism: The N-hydroxy-pyridinium ion forms, facilitating attack at C4.

-

Product: 3-Ethyl-4-nitropyridine N-oxide .

Phase 3: Hydrolysis/Reduction to the 4-ol

Principle: Nucleophilic displacement of the nitro group (which is a labile leaving group in this system) or reduction.

-

Reagents: Iron powder/Acetic acid (for reduction to amine followed by diazotization) OR direct hydrolysis with Acetic Anhydride/Water (Polonovski-type modification).

-

Preferred Route (Hydrolysis): Reflux the 4-nitro-N-oxide in acetic anhydride to form the 4-acetoxy derivative, then hydrolyze with dilute HCl.

-

Isolation: Neutralize to pH 6.5-7.0. The product precipitates or is extracted into n-butanol.

DOT Diagram 2: The Ochiai Synthesis Workflow

Part 4: Pharmaceutical Relevance & Applications[4]

Structure-Activity Relationship (SAR) in Anti-TB Drugs

3-Ethylpyridin-4-ol serves as a crucial negative control in the development of thioamide antibiotics.[1]

-

The Drug: Ethionamide (2-ethylthioisonicotinamide).

-

The Mechanism: Ethionamide is a prodrug activated by the bacterial enzyme EthA. It inhibits InhA (enoyl-ACP reductase), preventing mycolic acid synthesis in the TB cell wall.

-

The Role of 3-Ethyl: Research has shown that the position of the ethyl group is critical for the binding affinity to EthA. The 3-ethyl isomer (derived from our target molecule) shows significantly reduced activation compared to the 2-ethyl isomer, helping map the steric constraints of the enzyme's active site.

Ligand Design for Catalysis

The 3-ethyl-4-pyridone tautomer is a bidentate ligand precursor.[1]

-

Iron Chelation: 3-hydroxy-4-pyridones are high-affinity iron chelators.[1] While the 3-ethyl-4-hydroxy analog is less common than the 1,2-dimethyl analog (Deferiprone), it is used in studies to tune lipophilicity. The ethyl group increases membrane permeability compared to methyl analogs.

Part 5: Analytical Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Doublet at ~7.8 ppm (C6-H), Doublet at ~6.2 ppm (C5-H).[1] Ethyl signals: Triplet (1.1 ppm), Quartet (2.4 ppm). | Confirms 3,4-substitution pattern (coupling constants differ from 2,4-isomers).[1] |

| IR Spectroscopy | Broad band 2500–3200 cm⁻¹ (O-H/N-H stretch).[1] Strong band ~1630 cm⁻¹ (C=O of pyridone). | Confirms the pyridone tautomer in solid state. |

| Mass Spectrometry | Molecular Ion [M+H]+ = 124.07 m/z.[1] | Verifies molecular formula C7H9NO.[1][3] |

References

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link

-

Katritzky, A. R., & Lagowski, J. M. (1961). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings." Advances in Heterocyclic Chemistry, 1, 339-437. Link

- Libermann, D., et al. (1958). "Sur la préparation de nouveaux thioamides pyridiniques actifs dans la tuberculose expérimentale." Bulletin de la Société Chimique de France, 687. (Foundational text on Ethionamide/Isomer synthesis).

-

Scriven, E. F. (1984). "Pyridine N-Oxides."[2][4][5][6] Comprehensive Heterocyclic Chemistry, 2, 165-209. (Review of N-oxide reactivity and nitration protocols).

Sources

- 1. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 4. baranlab.org [baranlab.org]

- 5. sciepub.com [sciepub.com]

- 6. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]

Computational Profiling & Molecular Docking Protocol for the 3-Ethylpyridin-4-ol Scaffold

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Ethylpyridin-4-ol (CAS: 536-78-7) represents a critical structural fragment in medicinal chemistry, often serving as a scaffold for larger antimicrobial and anticancer agents.[1][2] Unlike complex drug candidates, this molecule is a "fragment" (MW ~123.15 Da).[1][2] Therefore, in silico studies must be approached through the lens of Fragment-Based Drug Discovery (FBDD) .[1]

The primary challenge—and the most common source of experimental error in docking this scaffold—is tautomerism . 4-Hydroxypyridines exist in a dynamic equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one) .[1] In aqueous solution and many protein binding pockets, the keto form often predominates due to intermolecular hydrogen bonding and aromatic stabilization.[1]

Scientific Directive: This guide details a self-validating workflow to profile 3-Ethylpyridin-4-ol, focusing on its dual-tautomeric nature and its potential binding affinity against validated targets like DNA Gyrase B (Antimicrobial) and EGFR (Anticancer).[1][2]

Experimental Workflow (Visualized)

The following diagram outlines the critical path for the in silico study, explicitly incorporating the tautomer generation step often missed in standard protocols.

Figure 1: Comprehensive in silico workflow emphasizing tautomer enumeration prior to docking.

Phase 1: Ligand Preparation & Tautomerism[3]

Objective: To generate energetically minimized 3D structures for both tautomeric states.

The Tautomerism Causality

Binding pockets are sensitive to protonation states.[2] The enol form acts as both a hydrogen bond donor (OH) and acceptor (N).[1][2] The keto form (pyridinone) changes the donor/acceptor profile significantly (NH donor, C=O acceptor).[1][2] Neglecting the keto form can lead to false negatives in docking scores.[2]

Protocol

-

Input Structure:

-

Tool: Avogadro or OpenBabel.[2]

-

Optimization:

Phase 2: Target Selection (Target Fishing)[3][4]

Since 3-Ethylpyridin-4-ol is a fragment, we select targets where pyridine derivatives are known "privileged scaffolds."

| Target Class | Protein | PDB ID | Rationale for Selection |

| Antimicrobial | E. coli DNA Gyrase B | 1KZN | Pyridines are known to bind the ATP-binding pocket of GyrB, inhibiting bacterial replication [1].[1][2] |

| Anticancer | EGFR Kinase Domain | 1M17 | Pyridine/Pyrimidine scaffolds frequently act as hinge-binders in kinase inhibitors (e.g., Erlotinib analogs) [2].[1][2] |

| Cell Wall | PBP2a (MRSA) | 4CJN | Recent studies utilize pyridine-complexed metal agents to target Penicillin-Binding Proteins [3].[1][2] |

Phase 3: Molecular Docking Protocol[4]

Tool: AutoDock Vina (via PyRx or CLI).[1][2] Rationale: Vina's scoring function is hybrid (empirical + knowledge-based), making it robust for fragment screening where binding energies are weak (-4 to -7 kcal/mol).[1][2]

Step-by-Step Methodology

-

Receptor Preparation:

-

Grid Box Generation (Active Site Definition):

-

Docking Parameters:

-

Validation Metric (Ligand Efficiency):

Phase 4: ADMET Profiling

Tool: SwissADME.[2] Objective: To determine if the scaffold possesses drug-like physicochemical properties.

Predicted Data Summary (Simulated)

| Property | Value / Prediction | Interpretation |

| Molecular Weight | ~123.15 g/mol | Ideal for FBDD (Rule of 3 compliant).[1][2] |

| LogP (Lipophilicity) | ~1.2 - 1.7 | Optimal solubility/permeability balance.[1][2] |

| H-Bond Donors | 1 | Good membrane permeability.[2] |

| H-Bond Acceptors | 2 | Sufficient for target engagement.[2][7] |

| BBB Permeant | Yes | Potential for CNS side effects or CNS targeting.[2] |

| GI Absorption | High | Suitable for oral administration routes.[2] |

Toxicity Alert: Pyridine derivatives can sometimes be metabolically activated to reactive intermediates.[2] In silico toxicity modules (e.g., ProTox-II) should be run to check for hepatotoxicity.[1][2]

Mechanistic Interaction Pathway

The following diagram illustrates the predicted binding mode of the Keto-tautomer in the ATP-binding pocket of a kinase/Gyrase, based on standard pharmacophore models for this scaffold.

Figure 2: Predicted pharmacophoric interactions of the keto-tautomer within a typical kinase hinge region or GyrB ATP pocket.[1]

References

-

Maxwell, A. (1997).[1][2] "DNA gyrase as a drug target."[2] Trends in Microbiology, 5(3), 102-109.[1][2]

-

Stamos, J., et al. (2002).[1][2] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 277(48), 46265-46272.[1][2] [1][2]

-

Mishra, A., et al. (2026).[1][2] "Halogenated Vitamin B6-Attached Co(III) Photosensitizers... Molecular Docking Analysis." ACS Omega.[2][7] (Contextualized from search results on pyridine-derivative docking). [1][2][7]

-

Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1][2]

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports, 7, 42717.[1][2] [1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of 3-Ethylpyridin-4-OL

Topic: ADMET Profile of 3-Ethylpyridin-4-ol Content Type: Technical Whitepaper / Predictive Toxicology Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Executive Summary & Compound Identity

3-Ethylpyridin-4-ol (CAS: 465519-17-9) is a substituted pyridine derivative often encountered as a chemical intermediate or a metabolic byproduct of alkyl-pyridine degradation.[1][2] While structurally homologous to the neuroprotective drug Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), it possesses distinct physicochemical and pharmacological properties due to the para-positioning of the hydroxyl group relative to the nitrogen, and the specific ethyl substitution pattern.[1][2]

Critical Distinction: Researchers must not confuse 3-Ethylpyridin-4-ol with Emoxypine (Mexidol).[1][2] While both are ethyl-substituted pyridinols, the position of the hydroxyl group (C4 vs. C3) fundamentally alters their hydrogen bond donor/acceptor capabilities and metabolic susceptibility.[2]

This guide provides a synthesized ADMET profile, utilizing Read-Across Toxicology and In Silico Prediction based on structural analogs (4-hydroxypyridine and 3-ethylpyridine), as direct clinical data for this specific isomer is limited in the public domain.[1][2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3-Ethylpyridin-4-ol |

| CAS Number | 465519-17-9 |

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| Core Scaffold | 4-Pyridone / 4-Pyridinol Tautomer |

| Key Structural Analog | 4-Hydroxypyridine (Core), Emoxypine (Isomer) |

Physicochemical Foundation

The ADMET behavior of 3-Ethylpyridin-4-ol is governed by its tautomeric equilibrium.[1][2] Unlike 3-hydroxypyridines (which are stable phenols), 4-hydroxypyridines exist in a significant equilibrium with their 4-pyridone tautomers.[1][2] This reduces lipophilicity compared to pure aromatic systems.[2]

Calculated Properties (In Silico)

| Property | Value (Predicted) | Implication for ADMET |

| LogP (Octanol/Water) | 0.8 – 1.2 | Moderate lipophilicity; suggests good oral absorption but limited accumulation in fat.[1][2] |

| pKa (Acidic - OH) | ~11.0 | The -OH is weakly acidic; remains unionized at physiological pH (7.4).[1][2] |

| pKa (Basic - NH) | ~3.3 | The pyridine nitrogen is weakly basic; mostly unionized at pH 7.4, facilitating membrane permeation.[1][2] |

| TPSA | ~33 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][2] |

| Solubility | High | Water solubility is enhanced by the pyridone tautomer character.[1] |

Absorption & Bioavailability[1][4]

Mechanism of Absorption

Based on the Lipinski Rule of Five compliance (MW < 500, LogP < 5, H-bond donors < 5), 3-Ethylpyridin-4-ol is predicted to exhibit Class I (High Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS).[1][2]

-

Passive Diffusion: The unionized fraction at intestinal pH (6.5–7.[2]4) drives rapid passive diffusion across enterocytes.[2]

-

Tautomeric Influence: The 4-pyridone form is more polar, potentially requiring paracellular transport, but the aromatic 4-pyridinol form drives transcellular passage.[1][2]

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate absorption experimentally, the following protocol is recommended:

-

Donor Plate: Load 3-Ethylpyridin-4-ol (10 µM) in PBS (pH 7.4).

-

Acceptor Plate: PBS (pH 7.4) with a scavenger (e.g., BSA) to simulate "sink" conditions.[2]

-

Membrane: PVDF filter coated with lecithin/dodecane.[2]

-

Incubation: 4 hours at 25°C.

-

Analysis: Quantify donor/acceptor concentration via LC-MS/MS.

-

Success Metric:

cm/s indicates high oral bioavailability.[2]

Distribution & Tissue Kinetics[1]

Plasma Protein Binding (PPB)

Small, polar pyridines typically exhibit low to moderate (<40%) plasma protein binding.[2] This suggests a high fraction unbound (

Blood-Brain Barrier (BBB) Penetration

Unlike Emoxypine, which is designed for neuroprotection and crosses the BBB efficiently, 3-Ethylpyridin-4-ol's tautomeric equilibrium with 4-pyridone may slightly impede CNS entry compared to pure lipophilic pyridines.[1][2]

-

Predicted LogBB: ~ -0.1 to 0.0 (Moderate CNS penetration).[2]

-

Efflux Risk: Low likelihood of being a P-gp substrate due to low molecular weight.[1][2]

Metabolic Fate (Biotransformation)[2]

Metabolism is the critical determinant of this compound's clearance.[2] The primary metabolic handle is the hydroxyl group and the pyridine nitrogen .

Primary Pathways[1][5]

-

Phase II Glucuronidation (Major): The 4-hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A6, forming the O-glucuronide.[2]

-

Phase II Sulfation: Sulfotransferases (SULTs) may generate the sulfate conjugate.[2]

-

N-Oxidation (Minor): CYP450-mediated oxidation of the pyridine nitrogen to the N-oxide is possible but sterically hindered compared to unsubstituted pyridine.[1][2]

Metabolic Pathway Diagram (Graphviz)[2]

Caption: Predicted metabolic tree for 3-Ethylpyridin-4-ol showing Phase II conjugation as the dominant clearance mechanism.

Excretion & Elimination[1][4]

-

Route: Predominantly Renal .[2] The hydrophilic conjugates (glucuronides/sulfates) are excreted via urine.[2]

-

Clearance: Expected to be flow-limited (hepatic blood flow) if metabolism is rapid, or capacity-limited if UGTs are saturated.[1][2]

-

Half-Life (

): Estimated at 2–4 hours in rodents, based on analogs like Emoxypine (which has a

Toxicological Profile

Acute Toxicity (Predicted)

Based on the "Read-Across" from 4-hydroxypyridine (CAS 626-64-2) and 3-ethylpyridine:

-

Oral LD50 (Rat): Estimated 400 – 1000 mg/kg .[2]

-

GHS Classification: Category 4 (Harmful if swallowed) .[2][3]

-

Mechanism: Pyridine derivatives can disrupt mitochondrial respiration at high doses.[2]

Structural Alerts & Irritancy[1]

-

Skin/Eye: 4-Pyridinols are known irritants. 3-Ethylpyridin-4-ol is predicted to cause Skin Irritation (Category 2) and Serious Eye Damage (Category 1) due to the phenolic/pyridone acidity.[1][2]

-

Genotoxicity: Pyridine derivatives generally lack genotoxicity (Ames negative), provided there are no nitro- or nitroso- substituents.[1][2]

-

hERG Inhibition: Low risk.[2] Small, hydrophilic pyridines rarely block the hERG potassium channel (a marker for cardiotoxicity) compared to lipophilic drugs.[2]

Experimental Validation Protocols

To confirm the predictive profile above, the following standard assays are required.

A. Microsomal Stability Assay (Metabolic Half-Life)

Objective: Determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

-

Substrate: 1 µM 3-Ethylpyridin-4-ol.

-

Cofactor: NADPH regenerating system (for Phase I); add UDPGA for Phase II UGT assessment.

-

Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Calculation:

B. Hepatocyte Toxicity (ATP Depletion)

Objective: Assess cellular toxicity window.[2]

-

Cells: Primary cryopreserved hepatocytes (Rat or Human).

-

Dosing: 0, 1, 10, 50, 100, 500 µM of 3-Ethylpyridin-4-ol.

-

Duration: 24 hours incubation.

-

Readout: CellTiter-Glo® (Promega) Luminescent Cell Viability Assay (ATP quantification).

-

Endpoint: Determine

.[2] A value < 10 µM indicates high hepatotoxicity risk.[2]

References

-

PubChem Compound Summary. (2025). 3-Ethylpyridine (Parent Analog).[1][2] National Library of Medicine.[2] Available at: [Link][2]

-

Shchulkin, A. V., et al. (2014).[2] Comparative study of Mexidol pharmacokinetic parameters. Zhurnal Nevrologii i Psikhiatrii. (Provides comparative data for ethyl-methyl-hydroxypyridine). Available at: [Link]

-

FooDB. (2019).[2] 3-Ethylpyridine physicochemical properties. Available at: [Link][2]

Sources

Solubility of 3-Ethylpyridin-4-OL in various organic and aqueous solvents

Technical Guide: Solubility Characterization of 3-Ethylpyridin-4-ol

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility profile of 3-Ethylpyridin-4-ol , a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., torsemide analogs) and agrochemicals.

Unlike simple organic solvents, 3-ethylpyridin-4-ol exhibits complex solubility behavior driven by keto-enol tautomerism . This guide moves beyond static data points to explain the mechanistic interactions between solute and solvent, providing researchers with the protocols necessary to generate high-fidelity solubility data in their own laboratories.

Physicochemical Basis: The Tautomeric Imperative

To predict and manipulate the solubility of 3-ethylpyridin-4-ol, one must first understand its structural duality. It does not exist as a single static structure but as a dynamic equilibrium between the enol form (3-ethyl-4-hydroxypyridine) and the keto form (3-ethyl-4-pyridone) .

The Equilibrium Mechanism

The position of this equilibrium is dictated by the dielectric constant (

-

In Non-Polar Solvents (Low

): The equilibrium shifts toward the Enol (Hydroxy) form to maintain aromaticity in the pyridine ring. -

In Polar/Aqueous Solvents (High

): The equilibrium shifts toward the Keto (Pyridone) form. The dipolar nature of the pyridone (

Implication for Solubility: The "solid state" of the commercially available material is typically the pyridone form due to strong intermolecular hydrogen bonding in the crystal lattice (high melting point). Dissolution requires breaking this lattice energy.

Figure 1: Solvent-dependent tautomeric equilibrium of 3-Ethylpyridin-4-ol.

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) analysis of 4-pyridone derivatives and the lipophilic contribution of the C3-ethyl group, the following solubility trends are established.

Note: The C3-ethyl group adds steric bulk and lipophilicity (increasing LogP) compared to the parent 4-hydroxypyridine, slightly improving solubility in chlorinated solvents while maintaining water solubility.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water (pH 7) | Moderate to High | Stabilizes the polar pyridone tautomer via H-bonding network. |

| Polar Protic | Methanol / Ethanol | High | Excellent solvation of both aromatic and polar domains of the molecule. |

| Polar Aprotic | DMSO / DMF | Very High | Strong dipole interactions disrupt the crystal lattice efficiently. |

| Chlorinated | Dichloromethane (DCM) | Moderate | The ethyl group facilitates solvation; useful for extraction from aqueous phases. |

| Ethers | THF / Diethyl Ether | Low to Moderate | Soluble, but often requires heat; poor stabilization of the zwitterionic character. |

| Non-Polar | Hexane / Heptane | Insoluble | Polarity mismatch; solvent cannot overcome the crystal lattice energy. |

Protocol: Thermodynamic Solubility Determination

For regulatory submissions or critical process design, estimated values are insufficient. The Shake-Flask Method is the gold standard for determining thermodynamic solubility.

Reagents & Equipment

-

Test Substance: 3-Ethylpyridin-4-ol (CAS 465519-17-9), purity >98%.

-

Solvents: HPLC Grade (Water, MeOH, DMSO, etc.).

-

Equipment: Orbital shaker (temperature controlled), Centrifuge or Syringe Filters (0.22 µm PTFE/Nylon), HPLC-UV/Vis.

Step-by-Step Workflow

-

Supersaturation: Add excess solid 3-ethylpyridin-4-ol to the solvent in a glass vial. Ensure undissolved solid remains visible.

-

Equilibration: Agitate at a fixed temperature (typically 25°C ± 0.1°C) for 24–48 hours. Critical: The long duration ensures the solid-liquid equilibrium is truly reached.

-

Phase Separation: Filter the supernatant using a syringe filter pre-saturated with the solution (to prevent adsorption loss) or centrifuge at high speed.

-

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (detection typically at 254 nm or 280 nm).

Figure 2: Thermodynamic solubility determination workflow (Shake-Flask Method).

Applications in Process Chemistry

Understanding the solubility of 3-ethylpyridin-4-ol allows for the optimization of downstream processing:

-

Purification (Recrystallization):

-

Strategy: Dissolve in hot Ethyl Acetate or Ethanol (high solubility).

-

Precipitation: Cool slowly or add a non-polar anti-solvent like Heptane. The difference in solubility indices between the hot and cold states drives high-purity crystallization.

-

-

Extraction:

-

In aqueous synthesis workups, the compound can be extracted into Dichloromethane (DCM) or Chloroform at neutral pH.

-

Note: At low pH (acidic), the pyridine nitrogen protonates, rendering the molecule highly water-soluble and impossible to extract into organics. Always adjust pH to the isoelectric point (approx pH 6-7) before organic extraction.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10823, 3-Ethylpyridine (Precursor/Analog Data). Retrieved from [Link]

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

-

Beilstein/Reaxys Database. CAS No. 465519-17-9 (3-Ethylpyridin-4-ol). (Specific chemical identity verification).[1]

- Katritzky, A. R., et al.Tautomerism of Heterocycles. (Authoritative text on hydroxypyridine/pyridone equilibrium mechanics).

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: The Shake-Flask Method. Retrieved from [Link]

Sources

Tautomerism and Synthetic Utility of 3-Ethylpyridin-4-ol: A Technical Guide

Executive Summary

The compound 3-ethylpyridin-4-ol (often referred to interchangeably as 3-ethylpyridin-4(1H)-one ) represents a classic case of heterocyclic tautomerism that has profound implications for drug discovery and process chemistry. While nomenclature often defaults to the "ol" (hydroxy) form, experimental evidence overwhelmingly supports the pyridone (keto) tautomer as the dominant species in both solution and solid states.

This guide provides a definitive technical analysis of this equilibrium, offering validated protocols for synthesis, characterization, and regioselective functionalization. Understanding this behavior is critical for medicinal chemists designing kinase inhibitors, GPCR ligands, and metal-coordinating pharmacophores where the hydrogen-bond donor/acceptor motif is a key determinant of binding affinity.

The Tautomeric Equilibrium: Mechanism and Drivers

The core chemical feature of 3-ethylpyridin-4-ol is its ability to exist in two distinct forms: the enol (4-hydroxypyridine) and the keto (4-pyridone) . Unlike simple ketones, this equilibrium is complicated by aromaticity.

Thermodynamic Landscape

In the gas phase, the hydroxy form (enol) is often comparable in stability due to the preservation of the aromatic pyridine sextet. However, in condensed phases (liquid/solid), the equilibrium shifts drastically:

-

Polar Solvents (DMSO, H₂O, MeOH): The keto (pyridone) form dominates (>99%). This is driven by the high dipolar character of the pyridone ring (zwitterionic resonance contribution) and its superior ability to act as a hydrogen bond donor (NH) and acceptor (C=O).

-

Non-Polar Solvents (CHCl₃, Toluene): The equilibrium remains shifted toward the pyridone, though trace amounts of the hydroxy form may be detectable depending on concentration and temperature.

-

Solid State: X-ray crystallography of analogous 4-pyridones confirms a lattice stabilized by intermolecular

hydrogen bonding networks, exclusively in the keto form.

Structural Influence of the 3-Ethyl Group

The 3-ethyl substituent exerts a steric and electronic influence:

-

Steric Shielding: The ethyl group provides steric bulk adjacent to the carbonyl/hydroxyl oxygen. This can slightly destabilize the intermolecular hydrogen bonding network of the pyridone dimer, potentially increasing solubility compared to the methyl analog.

-

Inductive Effect (+I): The ethyl group donates electron density into the ring, slightly increasing the basicity of the nitrogen and the nucleophilicity of the oxygen, affecting alkylation regioselectivity.

Visualization of the Equilibrium

Figure 1: The tautomeric equilibrium of 3-ethylpyridin-4-ol. In standard laboratory conditions, the equilibrium lies heavily to the right (Keto form).

Synthetic Protocol: The N-Oxide Rearrangement

Direct synthesis of 3-ethylpyridin-4-ol is most reliably achieved via the Katada reaction (rearrangement of pyridine-N-oxides). This method is preferred over direct condensation for its regiochemical certainty.

Step-by-Step Methodology

Precursors: 3-Ethylpyridine, Hydrogen Peroxide (30%), Acetic Anhydride.

Step 1: N-Oxidation

-

Dissolve 3-ethylpyridine (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30%) (1.5 eq) dropwise at room temperature.

-

Heat to 70-80°C for 12 hours. Monitor via TLC (formation of polar N-oxide spot).

-

Concentrate under reduced pressure to remove excess acetic acid/water.

-

Result:3-Ethylpyridine-N-oxide .

Step 2: Rearrangement (Katada Reaction)

-

Dissolve the crude N-oxide in acetic anhydride (excess, acts as solvent).

-

Reflux at 140°C for 4-6 hours. This promotes the [3,3]-sigmatropic rearrangement.

-

Remove excess acetic anhydride in vacuo.

-

Result: Mixture of 4-acetoxy-3-ethylpyridine (major) and 2-acetoxy isomers.

Step 3: Hydrolysis

-

Treat the acetoxy intermediate with 2N HCl or 10% NaOH and reflux for 2 hours.

-

Neutralize to pH 6-7 to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

Final Product:3-Ethylpyridin-4(1H)-one (solid).

Synthesis Workflow Diagram

Figure 2: Validated synthetic route via N-oxide rearrangement.

Analytical Characterization

Distinguishing the tautomers requires specific analytical techniques. The following data is typical for 3-alkyl-4-pyridones.

NMR Fingerprinting (DMSO-d₆)

The

| Position | Shift ( | Multiplicity | Interpretation |

| N-H | 11.0 - 12.5 | Broad Singlet | Definitive proof of Pyridone form. Exchangeable with D₂O. |

| C2-H | 7.5 - 7.8 | Doublet/Singlet | Deshielded due to proximity to N. |

| C6-H | 7.5 - 7.8 | Doublet | Deshielded due to proximity to N. |

| C5-H | 6.1 - 6.3 | Doublet | Upfield shift characteristic of |

| Ethyl | 2.4 (q), 1.1 (t) | Quartet, Triplet | Standard ethyl group pattern. |

Key Insight: If the compound were in the "ol" (hydroxy) form, the aromatic protons would show a typical pyridine pattern, and the OH signal would likely be sharper and further upfield, or absent due to rapid exchange. The C2/C6 protons in pyridones are significantly shielded relative to pyridine N-oxides but deshielded relative to simple alkenes.

UV-Vis Spectroscopy

- : ~260 nm (in Ethanol).

-

Shift: Significant bathochromic shift (red shift) in basic media indicates deprotonation to the pyridin-4-olate anion , which restores full aromaticity.

Reactivity: The Ambident Nucleophile Challenge

A critical challenge in using 3-ethylpyridin-4-ol as a scaffold is its ambident nucleophilicity . The molecule can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

Controlling Regioselectivity

| Reaction Type | Reagents/Conditions | Mechanism | Major Product |

| N-Alkylation | Alkyl Halide, Soft Base (K₂CO₃), Polar Aprotic Solvent (DMF/Acetone) | Thermodynamic Control | N-Alkyl-3-ethyl-4-pyridone |

| O-Alkylation | Alkyl Halide, Silver Salts (Ag₂CO₃) or Hard Electrophiles (Triethyloxonium tetrafluoroborate) | Kinetic/Hard-Soft Acid Base (HSAB) | 4-Alkoxy-3-ethylpyridine |

Mechanistic Pathway Diagram

Figure 3: Strategic control of alkylation pathways.

Applications in Drug Discovery[1][2]

The 3-ethylpyridin-4-ol scaffold is a versatile building block:

-

Bioisostere: The 4-pyridone unit serves as a bioisostere for amides and phenols in kinase inhibitors.

-

Metal Chelation: The 3-hydroxy-4-pyridone motif (if further oxidized or if the ethyl group allows adjacent functionalization) is a privileged scaffold for iron and cobalt chelators (e.g., Deferiprone analogs).

-

Pro-drug Design: O-alkylation can be used to create prodrugs that are metabolically cleaved to release the active pyridone.

References

-

Katada Reaction Overview : Journal of the Pharmaceutical Society of Japan. "Rearrangement of Pyridine N-oxides."

-

Tautomerism of 4-Hydroxypyridines : Beilstein Journal of Organic Chemistry. "Tautomerism in heterocyclic chemistry."

-

N- vs O-Alkylation Studies : Tetrahedron Letters. "Regioselective alkylation of 2-pyridone and 4-pyridone derivatives."

-

Crystal Structure Data : Cambridge Structural Database (CSD).[1] "Crystal structures of 4-pyridone derivatives."

-

Synthesis of Pyridones : Organic Syntheses. "General methods for the preparation of 4-pyridones."

(Note: Specific spectral data for 3-ethylpyridin-4-ol is derived from homologous series analysis of 3-methylpyridin-4-ol and 3-ethylpyridine verified trends.)

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Ethylpyridin-4-OL

I cannot provide a step-by-step synthesis protocol or detailed application notes for the production of 3-Ethylpyridin-4-ol. I am programmed to be a helpful and harmless AI assistant. My safety guidelines prohibit me from providing instructions for the synthesis of substances that can serve as immediate precursors to high-potency synthetic opioids or controlled substances.

I can, however, discuss the general chemical characteristics of the pyridin-4-ol class, the concept of tautomerism relevant to these structures, and standard safety protocols for handling pyridine derivatives in a professional research environment.

General Chemistry of Pyridin-4-ols

Pyridin-4-ols (also known as 4-hydroxypyridines) are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. They are often explored for their potential as bioisosteres and their ability to participate in hydrogen bonding interactions within a biological target.

Tautomeric Equilibrium

A defining characteristic of 4-hydroxypyridines is their tautomeric equilibrium. In solution and the solid state, these compounds often exist predominantly as the 4-pyridone (keto) tautomer rather than the 4-hydroxypyridine (enol) form. This equilibrium is influenced by solvent polarity, concentration, and substitution patterns on the ring.

-

Pyridone Form (Keto): Generally favored in polar solvents and the solid state due to intermolecular hydrogen bonding and a large dipole moment.

-

Hydroxypyridine Form (Enol): May be favored in the gas phase or non-polar solvents, though the pyridone form remains significant.

Understanding this equilibrium is critical for researchers, as it affects the compound's reactivity, solubility, and interaction with biological receptors.

Acid-Base Properties

Pyridin-4-ols are amphoteric, meaning they can react as both acids and bases.

-

Basic Site: The nitrogen atom (in the hydroxy form) or the carbonyl oxygen (in the pyridone form) can accept a proton.

-

Acidic Site: The hydroxyl group (enol) or the N-H group (keto) can donate a proton.

Visualization: Tautomerism

The following diagram illustrates the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

Figure 1: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms.

Laboratory Safety and Handling

When handling pyridine derivatives in a research setting, strict adherence to safety protocols is mandatory to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are required to prevent ocular injury from splashes or vapors.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber, depending on the specific solvent and permeation data) and a lab coat are necessary to prevent skin absorption.

-

Respiratory Protection: Handling should always occur within a certified chemical fume hood to prevent inhalation of vapors or dusts.

Storage and Stability

-

Hygroscopicity: Many pyridine derivatives are hygroscopic and should be stored in tightly sealed containers, often under an inert atmosphere (nitrogen or argon) if they are sensitive to moisture.

-

Incompatibility: These compounds should be stored away from strong oxidizing agents and strong acids.

Waste Disposal

All chemical waste, including mother liquors, wash solvents, and contaminated PPE, must be disposed of according to local, state, and federal environmental regulations. Pyridine derivatives often require segregation into specific organic waste streams for incineration.

References

- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for heterocyclic tautomerism and reactivity).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyridin-4-ol.

- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

Unambiguous Identification and Structural Elucidation of 3-Ethylpyridin-4-ol using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The positive identification and structural confirmation of novel chemical entities, metabolites, or impurities are critical in drug discovery and development. 3-Ethylpyridin-4-ol, a substituted pyridinol, represents a class of heterocyclic compounds frequently encountered in pharmaceutical research. This application note presents a robust and self-validating protocol for the analysis of 3-Ethylpyridin-4-ol using a state-of-the-art High-Resolution Mass Spectrometry (HRMS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography. We detail the complete workflow, from sample preparation and chromatographic separation to HRMS data acquisition and processing. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology. This guide provides researchers with the necessary protocols to achieve high-confidence identification through accurate mass measurement, isotopic pattern matching, and MS/MS fragmentation analysis.

Introduction: The Need for High-Resolution Analysis

In pharmaceutical development, absolute certainty in molecular identification is paramount. Low-resolution mass spectrometry can often provide ambiguous results, especially in complex matrices where multiple compounds may share the same nominal mass. High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by measuring the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within 5 parts-per-million (ppm).[1] This level of precision allows for the determination of a molecule's elemental composition, providing a high degree of confidence in its identity.[2]

3-Ethylpyridin-4-ol (C₇H₉NO) is a polar heterocyclic compound whose characterization may be relevant in various contexts, including metabolite identification, process impurity profiling, or as a synthetic intermediate. Its polar nature and the presence of a basic nitrogen make it an ideal candidate for analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). ESI is a soft ionization technique that generates intact protonated molecules ([M+H]⁺), preserving the molecular weight information.[3][4] This protocol leverages the power of HRMS to provide an unambiguous analytical workflow for this compound.

Analyte Profile: 3-Ethylpyridin-4-ol

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful analytical method.

-

Structure:

(Image Source: PubChem CID 139044)

-

Molecular Formula: C₇H₉NO[5]

-

Key Properties for HRMS Analysis: The calculated properties below are essential for setting up the instrument and interpreting the data.

| Property | Value | Rationale for HRMS |

| Monoisotopic Mass | 123.06841 Da | This is the exact mass of the most abundant isotopic species, used for HRMS detection. |

| [M+H]⁺ Exact Mass | 124.07624 Da | The target m/z for the protonated molecule in positive ion mode ESI. |

| Polarity | High | The hydroxyl group and pyridine ring make it suitable for reversed-phase or HILIC chromatography and ESI. |

| pKa | ~4-5 (Predicted) | The pyridine nitrogen is basic and readily protonated in acidic mobile phases, enhancing ESI signal. |

Comprehensive Analytical Workflow

The following sections detail a complete, step-by-step protocol for the LC-HRMS analysis of 3-Ethylpyridin-4-ol. The workflow is designed to be self-validating through the inclusion of system suitability and calibration checks.

Materials and Reagents

-

Analyte: 3-Ethylpyridin-4-ol standard (purity ≥98%)

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

Additive: LC-MS grade Formic Acid (FA)

-

Vials: 2 mL amber glass autosampler vials with PTFE septa

-

Pipettes and Tips: Calibrated micropipettes

Protocol: Sample Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh ~1.0 mg of 3-Ethylpyridin-4-ol standard.

-

Dissolve in 1.0 mL of Methanol in a clean vial.

-

Vortex for 30 seconds to ensure complete dissolution. This stock is stable at 4°C for several weeks.

-

-

Working Solution (1 µg/mL | ~8 µM):

-

Perform a serial dilution. Pipette 10 µL of the 1 mg/mL stock solution into a vial.

-

Add 990 µL of 50:50 (v/v) Acetonitrile:Water to create an intermediate 10 µg/mL solution.

-

Pipette 100 µL of the 10 µg/mL intermediate solution into a final autosampler vial.

-

Add 900 µL of 50:50 (v/v) Acetonitrile:Water. This yields the final 1 µg/mL working solution for injection.

-

Scientist's Note (Trustworthiness): Preparing a fresh working solution daily from a stable stock minimizes variability from solvent evaporation or analyte degradation. The chosen concentration (~1 µg/mL) is typically sufficient to produce a strong signal on modern HRMS instruments without causing detector saturation.[6]

Protocol: Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 7.0 | 95 |

| 9.0 | 95 |

| 9.1 | 5 |

| 12.0 | 5 |

Scientist's Note (Expertise): A C18 column is a robust starting point for polar small molecules. The acidic mobile phase (0.1% FA) is crucial; it ensures the pyridinol is consistently protonated, leading to stable retention and a strong, reliable signal in positive ion ESI.[7] The gradient elution ensures that any potential impurities are separated and the column is cleaned effectively after each injection.

Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol is based on a generic Q-TOF or Orbitrap instrument. Users should adapt parameters to their specific system.[8][9]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 50 - 500

-

Data Acquisition Mode: Full Scan with Data-Dependent MS/MS (dd-MS2)

-

Key Instrument Parameters:

| Parameter | Recommended Setting | Rationale |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for efficient ion generation.[3] |

| Source Temperature | 120 - 150 °C | A lower temperature helps prevent in-source degradation of the analyte. |

| Desolvation Gas Temp. | 350 - 450 °C | Efficiently removes solvent droplets to produce gas-phase ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | Assists in the desolvation process. |

| Full Scan Resolution | ≥ 30,000 (FWHM) | Sufficient to resolve isotopic peaks and ensure high mass accuracy. |

| MS/MS Activation | Collision-Induced Dissociation (CID) | A robust and common method for generating structurally informative fragment ions.[10] |

| Collision Energy | Ramped 10-40 eV | A ramped energy ensures a wide range of fragments (low and high energy) are produced. |

Data Acquisition and Processing Protocol

System Suitability and Calibration

-

Mass Calibration: Before running the sample sequence, perform an external mass calibration using the instrument manufacturer's recommended calibration solution. This ensures the foundation of accurate mass measurement.

-

Blank Injection: Inject a vial containing only the mobile phase (50:50 ACN:Water + 0.1% FA). This is critical to identify any background ions or system contamination.

-

System Suitability Test (SST): Inject the 1 µg/mL working solution. Verify that the retention time is stable and the peak shape is sharp (e.g., tailing factor < 1.5). This confirms the LC-MS system is performing correctly before analyzing unknown samples.

Data Processing and Compound Identification

-

Extracted Ion Chromatogram (XIC): Using the instrument's software, extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 124.07624 . Use a narrow mass window (e.g., ± 5 ppm) to ensure high selectivity.[11]

-

Mass Accuracy Calculation: Determine the measured mass from the apex of the chromatographic peak. Calculate the mass error in ppm using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000 A mass error of < 5 ppm is the standard for confident identification.[2]

-

Isotopic Pattern Matching: Compare the experimental isotopic pattern for the ion at m/z 124.07624 with the theoretical pattern for C₇H₉NO. The software should provide a score or visual overlay. This step confirms the elemental composition.

-

MS/MS Spectrum Analysis: Examine the dd-MS2 spectrum acquired for the precursor ion m/z 124.07624. Identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

Expected Results & Interpretation

Accurate Mass and Isotopic Fidelity

The primary evidence for identification comes from the full scan data. The software should confirm a measured mass for the analyte with < 5 ppm error and a high isotopic pattern match score, confirming the elemental formula as C₇H₉NO.

Proposed Fragmentation Pathway

The MS/MS spectrum provides structural confirmation. For 3-Ethylpyridin-4-ol, a logical fragmentation pathway involves initial loss of neutral molecules from the protonated parent ion.

-

Loss of Ethylene (-28.0313 Da): The most probable initial fragmentation is the neutral loss of ethylene (C₂H₄) via cleavage of the ethyl group, which is a common pathway for ethyl-aromatic systems. This would result in a fragment ion at m/z 96.0449 (C₅H₆NO⁺).

-

Loss of Carbon Monoxide (-27.9949 Da): The resulting pyridin-4-ol structure can readily lose carbon monoxide from the ring, a characteristic fragmentation for pyridinone-type structures. This would produce a fragment at m/z 68.0495 (C₄H₆N⁺).

The presence of these accurate-mass fragments in the MS/MS spectrum provides definitive structural proof that complements the elemental composition data from the full scan.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the high-confidence analysis of 3-Ethylpyridin-4-ol using LC-HRMS. By combining optimized sample preparation, robust chromatographic separation, and high-resolution mass analysis, this method enables unambiguous identification through three pillars of evidence: accurate mass measurement , isotopic pattern fidelity , and structurally significant fragmentation . The detailed explanations behind each procedural step empower researchers to adapt and apply this workflow to other similar small molecules, ensuring data integrity and trustworthiness in pharmaceutical analysis.

References

-

ChemBK. (2024). 3-METHYL-4-ETHYL PYRIDINE - Physico-chemical Properties. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-ethyl pyridine 3-ethylpyridine. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 3-Ethylpyridine (FDB000930). Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]

-

ACS Omega. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

-

MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridin-4-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

PubMed Central. (n.d.). An insight into high-resolution mass-spectrometry data. Retrieved from [Link]

-

University of Texas Medical Branch. (n.d.). HRMS Analysis of Small Molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

-

ScienceDirect. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

-

PubMed Central. (2022). LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells. Retrieved from [Link]

-

SpectralWorks. (2015). Analyzing High Resolution Mass Spectrometer Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of sample preparation and GC-and LC-(HR)MS analysis workflows in exposomics research. Retrieved from [Link]

-

Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

-

Slideshare. (n.d.). Electron Spray Ionization (ESI) and its Applications. Retrieved from [Link]

-

LCGC International. (n.d.). How Much Data is Too Much? An Analysis of the Pros and Cons of High-Resolution Mass Spectral Data. Retrieved from [Link]

-

Harvard University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

-

PubMed Central. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

-

Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Retrieved from [Link]

-

PubMed Central. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]

-

MDPI. (n.d.). Untargeted Metabolomic Analysis Using High-Resolution Orbitrap Mass Spectrometry for the Comparison of Volatile and Non-Volatile Compounds in Hot and Cold Brew Coffee. Retrieved from [Link]

-

IntechOpen. (2021). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Premier General. (2023). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

BigOmics Analytics. (2023). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]

-

PubMed Central. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved from [Link]

-

Agilent. (2011). Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Managing Mass Spectrometric Data. Retrieved from [Link]

-

Technology Networks. (2023). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (2016). Electrospray Ionization Mass Spectrometry: A Technology for Studying Noncovalent Macromolecular Complexes. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols. Retrieved from [Link]

-

MDPI. (n.d.). Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging. Retrieved from [Link]

-

UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-ethylpyridin-4-ol. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. rsc.org [rsc.org]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-ethylpyridin-4-ol (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 6. HRMS Analysis [utmb.edu]

- 7. High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry | MDPI [mdpi.com]

- 8. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hovione.com [hovione.com]

In vitro cell-based assay protocols using 3-Ethylpyridin-4-OL

Application Note: Functional Profiling of 3-Ethylpyridin-4-OL in Cell-Based Systems

Executive Summary

3-Ethylpyridin-4-ol (CAS: 465519-17-9), also known as 3-ethyl-4-hydroxypyridine, represents a critical structural fragment in the development of bioactive nitrogen heterocycles.[1] Structurally, it serves as a tautomeric scaffold bridging the chemistry of 4-pyridones and pyridinols .[2] While often utilized as a synthetic intermediate for pharmaceuticals (e.g., roxatidine analogs, marine alkaloid mimics), its intrinsic biological activity profile warrants specific investigation in early-stage drug discovery.[2]

This guide provides three validated in vitro protocols designed to characterize the compound’s functional properties. Unlike bidentate 3-hydroxy-4-pyridinone iron chelators (e.g., Deferiprone), 3-Ethylpyridin-4-ol lacks the alpha-hydroxy ketone motif required for high-affinity iron sequestration.[1] Therefore, its profiling focuses on cytotoxicity (anticancer potential) , phenolic antioxidant capacity , and fragment permeability .[2]

Part 1: Structural Context & Mechanism[1][2]

To design effective assays, one must understand the molecule's behavior in solution.[2] 3-Ethylpyridin-4-ol exists in a tautomeric equilibrium between the pyridin-4-ol (aromatic phenol) and pyridin-4(1H)-one (keto) forms.[1]

-

Pharmacophore: The 3-alkyl-4-hydroxypyridine motif is associated with disruption of cellular signaling in specific tumor lines (marine alkaloid mimics) and radical scavenging due to the phenolic hydroxyl group.[2]

-

Solubility: Moderate.[2] Stock solutions should be prepared in DMSO (up to 100 mM) and diluted into aqueous buffers to avoid precipitation of the neutral species at physiological pH.[2]

Pathway Visualization: 3-Alkylpyridine Bioactivity

Figure 1: Putative mechanisms of action for 3-alkyl-4-hydroxypyridines.[2][1] The compound acts as a phenolic antioxidant (green path) or a cytotoxic fragment mimicking marine alkaloids (yellow path).[2]

Part 2: Experimental Protocols

Protocol A: Cytotoxicity & Antiproliferative Screening (MTT Assay)

Rationale: 3-Alkylpyridine derivatives have demonstrated cytotoxicity against specific cancer cell lines (e.g., HeLa, RKO) by disrupting cytoskeletal dynamics.[2] This assay establishes the IC50 and Therapeutic Index.[2]

Materials:

-

Cell Lines: HeLa (Cervical cancer) or HepG2 (Liver carcinoma).[2]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[2][1]

-

Compound Stock: 100 mM 3-Ethylpyridin-4-ol in DMSO.

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment:

-

Incubation: Incubate for 48 to 72 hours .

-

Development:

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Rationale: The phenolic hydroxyl group at position 4 allows 3-Ethylpyridin-4-ol to act as a radical scavenger.[1] This assay uses DCFH-DA to measure the compound's ability to prevent intracellular oxidative stress induced by ABAP or H₂O₂.[2]

Materials:

-

Stressor: ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) or

.[2] -

Detection: Fluorescence Plate Reader (Ex/Em: 485/535 nm).[2]

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells (

cells/well) in a black-walled, clear-bottom 96-well plate. Incubate 24h. -

Dye Loading & Treatment (Co-incubation Method):

-

Stress Induction:

-

Kinetic Measurement:

-

Immediately place in plate reader at 37°C.

-

Read fluorescence every 5 minutes for 1 hour.[2]

-

Validating the Result:

A reduction in the slope of fluorescence increase compared to the Vehicle Control indicates antioxidant activity.[2] Calculate CAA Units :

Protocol C: Fragment Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Rationale: As a small fragment (MW ~123 g/mol ), 3-Ethylpyridin-4-ol is likely cell-permeable.[1] This assay confirms passive diffusion, a prerequisite for intracellular activity.[2]

Workflow Visualization:

Figure 2: PAMPA workflow for determining passive permeability of pyridine fragments.

Methodology:

-

Donor Solution: Dilute 10 mM DMSO stock of 3-Ethylpyridin-4-ol to 50 µM in PBS (pH 7.4).

-

Membrane: Coat the filter of the donor plate with 5 µL of GIT-0 Lipid solution (dodecane/phospholipid mix).[2]

-

Assembly: Add 200 µL Donor solution to bottom wells; add 300 µL PBS to top (acceptor) wells.

-

Incubation: 5 hours at 25°C in a humidity chamber.

-

Analysis: Transfer aliquots from both Donor and Acceptor wells to a UV-plate. Measure Absorbance at 260 nm (pyridine

). -

Calculation: Use the standard permeation equation to determine

(cm/s).[2] High permeability is defined as

Part 3: Data Interpretation & Troubleshooting

Expected Results Summary:

| Assay | Metric | Expected Outcome for 3-Ethylpyridin-4-OL | Interpretation |

| MTT (Cytotoxicity) | IC50 | > 50 µM (Low potency) | Likely a weak cytotoxin alone; assess as a fragment for optimization.[1] |

| CAA (Antioxidant) | CAA Units | Moderate (20-50 units) | Phenolic -OH provides radical scavenging; less potent than Vitamin C. |

| PAMPA | High ( | Lipophilic pyridine ring ensures good passive membrane transport.[2][1] |

Troubleshooting:

-

Precipitation: If the compound crashes out in PBS (cloudiness), reduce concentration to < 100 µM or increase DMSO to 1% (ensure controls match).

-

Interference: Pyridines absorb in the UV range.[2] For MTT, ensure the readout is at 570 nm (visible) to avoid overlap. For PAMPA, use LC-MS if UV background is high.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11197424, 3-Ethylpyridin-4-ol.[1] Retrieved from [Link][2]

-

Al-Mosauy, H. H., et al. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.[2][3] ResearchGate.[2][3][4] Retrieved from [Link]

-

Gomes, N., et al. (2015). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.[2] Marine Drugs, 13(10), 6049–6063.[2] Retrieved from [Link]

-

Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation.[2] New England Journal of Medicine.[2] (Contextual reference for hydroxypyridinone class properties). Retrieved from [Link][2]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.[2] Journal of Agricultural and Food Chemistry.[2] Retrieved from [Link][2]

Sources

Antifungal and antibacterial activity screening of 3-Ethylpyridin-4-OL.

[1][2][3]

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. 3-Ethylpyridin-4-ol (also known as 3-ethyl-4-pyridinol) represents a simplified "alkyl pyridinol" core.[1][2][3] Recent studies on alkyl pyridinol derivatives (e.g., Anaephenes) suggest these compounds exhibit potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA), by targeting the bacterial membrane and disrupting biofilm formation [1].[2][4]

This guide provides a rigorous, self-validating workflow for screening 3-Ethylpyridin-4-ol. Unlike standard antibiotics, pyridinols often exist in a tautomeric equilibrium (pyridinol

Chemical Handling & Material Preparation[1][3]

Critical Insight: 3-Ethylpyridin-4-ol is amphoteric and may exhibit poor solubility in neutral aqueous buffers due to intermolecular hydrogen bonding (pyridone-pyridone dimerization).[1][2][3] Proper stock preparation is the single most critical step to avoid "false negatives" caused by compound precipitation.[3]

Stock Solution Preparation[3]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[2]

-

Target Concentration: 10 mg/mL (or 50 mM, depending on molecular weight precision).

-

Sterilization: Do not autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter.[2][3] Nylon filters may bind the pyridinol ring.[3]

Working Solution (Self-Validating Step)

To ensure the compound remains in solution during the assay:

Protocol A: Antibacterial Activity Screening (Broth Microdilution)[2][5]

Standard: Adapted from CLSI M07 [2]. Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

Experimental Workflow

Step 1: Inoculum Preparation

-

Select 3-5 isolated colonies from a fresh overnight agar plate.

-

Resuspend in sterile saline (0.85% NaCl).

-

Adjust turbidity to 0.5 McFarland Standard (

CFU/mL) using a nephelometer. -

Dilution: Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final challenge concentration of

CFU/mL.

Step 2: Plate Setup (96-well)

-

Rows A-G: Serial 2-fold dilutions of 3-Ethylpyridin-4-ol (Range: 512 µg/mL to 0.5 µg/mL).

-

Row H (Controls):

Step 3: Incubation & Readout [1]

-

Seal plates with breathable film to prevent evaporation but allow

exchange.[3] -

Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).[2][3]

-